N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-3-6-13(7-4-11)23-10-16(19)17-14-8-5-12(18(20)21)9-15(14)22-2/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLGUNVONWVBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the class of substituted acetamides. Its unique structural features, including a methoxy group, a nitro group, and a thioether linkage, contribute to its potential biological activity. This article explores its biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 270.32 g/mol. The compound's structure includes:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Nitro Group : Potentially participates in redox reactions.
- Thioether Linkage : May affect binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its functional groups, which allow it to interact with various biological targets such as enzymes and receptors. The nitro group can undergo reduction reactions, which are critical in many biochemical pathways. Additionally, the thioether functionality may facilitate interactions with thiol-containing biomolecules.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related acetamides have demonstrated their capacity to inhibit specific enzymes involved in metabolic processes. The interaction between the compound and target enzymes could lead to modulation of enzymatic activity, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(2-methoxy-4-nitrophenyl)acetamide | Contains an acetamide moiety | Lacks thioether linkage |
| N-(4-methylbenzenesulfonyl)-N-[4-(3-nitrophenyl)]acetamide | Contains sulfonamide instead of thioether | Sulfonamide functionality |
| N-(4-chlorophenyl)-N'-nitroacetamide | Contains chloro substitution | Different halogen substituent |
This table illustrates how the presence of specific functional groups can influence the reactivity and biological activity of these compounds.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Nitro and Methoxy Positioning
- N-(4-Methoxyphenyl) derivatives : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) exhibit potent anti-cancer activity (MTT assay, IC₅₀ < 10 µM) . The absence of a nitro group in these derivatives suggests that electron-donating groups alone may enhance activity against cancer cell lines (e.g., MCF-7).
- N-(4-Nitrophenyl) analogs : CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) demonstrates moderate growth inhibition (MGI%: 7–10%) . The nitro group may enhance target binding via dipole interactions but could reduce solubility.
Halogenated Derivatives
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide: Fluorine substitution increases electronegativity and metabolic stability. While activity data are unavailable, fluorine’s steric and electronic effects are known to enhance bioavailability in related compounds .
Thioether vs. Other Sulfur-Containing Groups
Thioether (p-Tolylthio) vs. Sulfonyl Groups
- Sulfonylquinazoline derivatives : Compounds like 38–40 () show enhanced anti-cancer activity due to the sulfonyl group’s strong electron-withdrawing nature, which may improve binding to kinase targets. However, sulfonyl groups can reduce membrane permeability.
- Thioether analogs : The p-tolylthio group in the target compound offers moderate lipophilicity (logP ~2.5 estimated), favoring passive diffusion across cell membranes. This contrasts with sulfonamides (e.g., 47–50 in ), which exhibit antifungal activity but higher polarity .
Heterocyclic Thio Groups
- 1,3,4-Oxadiazole-thio derivatives : CDD-934506 () includes a heterocyclic sulfur group, which may engage in π-π stacking or hydrogen bonding. However, synthetic complexity and stability issues are drawbacks.
- Thieno-pyrimidine derivatives: Compounds like 2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () show enhanced selectivity for enzyme targets but require multi-step synthesis .
Key Insight : The p-tolylthio group provides a balance of synthetic accessibility, stability, and moderate lipophilicity, making it advantageous for broad-spectrum applications.
Anti-Cancer Activity
Antimicrobial Activity
| Compound | Substituents | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Target Compound | p-tolylthio | Not reported | — |
| 2-(Benzo[d]thiazol-5-ylsulfonyl)piperazinyl (47) | Sulfonylpiperazinyl | Gram(+): 2–4 µg/mL |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-methoxy-4-nitrophenyl)-2-(p-tolylthio)acetamide?
- Methodological Answer : The synthesis can be approached via sequential substitution and condensation reactions. For example, nitroaryl intermediates (e.g., 2-methoxy-4-nitroaniline) can undergo nucleophilic substitution with p-tolylthioacetic acid derivatives. Acid-catalyzed condensation (e.g., using DCC or EDCI as coupling agents) ensures amide bond formation. Reaction conditions (pH, temperature) must be tightly controlled to avoid nitro group reduction or thioether oxidation .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : H and C NMR verify substituent positions (e.g., methoxy at C2, nitro at C4, and p-tolylthio at the acetamide side chain).
- X-ray crystallography : Resolves bond angles and packing interactions. For analogous compounds, monoclinic systems (e.g., space group C2/c) with unit cell parameters (a = 9.66 Å, b = 18.55 Å, c = 9.31 Å) are reported .
- HPLC-MS : Validates purity and molecular weight (e.g., calculated m/z for CHNOS: 356.08) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization from methanol or aqueous methanol yields high-purity crystals. Chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like unreacted nitro precursors or oxidized thioether derivatives. Monitor pH during aqueous workup (5.5–6.5) to prevent decomposition .
Advanced Research Questions
Q. How does the p-tolylthio group influence the compound’s stability and reactivity?
- Methodological Answer : The thioether moiety enhances lipophilicity, impacting solubility and membrane permeability. However, it is susceptible to oxidation; stability studies under aerobic vs. inert conditions (via TGA/DSC) are critical. Comparative studies with non-thioether analogs (e.g., phenylacetamide derivatives) reveal differences in reaction kinetics, such as slower hydrolysis rates for thioether-containing compounds .
Q. What experimental designs are recommended for evaluating biological activity?
- Methodological Answer :
- Antimicrobial assays : Use disc diffusion against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare compound solutions in DMSO (≤1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) .
- Antioxidant activity : Assess radical scavenging via DPPH or superoxide-radical assays. Compare IC values to ascorbic acid; note that electron-withdrawing nitro groups may reduce efficacy compared to hydroxyl-substituted analogs .
Q. How can conflicting crystallographic data (e.g., unit cell parameters) be resolved?
- Methodological Answer : Variations arise from crystallization solvents or temperature. Reproduce experiments using identical conditions (e.g., methanol at 25°C vs. 4°C). Compare data with structurally similar compounds (e.g., N-(4-methoxy-2-nitrophenyl) derivatives) to identify trends. Use Rietveld refinement for powder samples to validate single-crystal results .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with protein targets (e.g., bacterial enzymes or antioxidant receptors). Parameterize the nitro group’s partial charges using DFT (B3LYP/6-311+G(d,p)).
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for nitro/methoxy groups) with bioactivity data from analogous compounds .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Yield discrepancies often stem from:
- Reagent purity : Impure p-tolylthioacetic acid (e.g., oxidized to sulfone) reduces condensation efficiency.
- Workup protocols : Incomplete extraction (e.g., pH >7 during aqueous washes) leads to product loss.
- Scale effects : Lab-scale (mg) vs. pilot-scale (g) reactions may differ in mixing efficiency or heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
